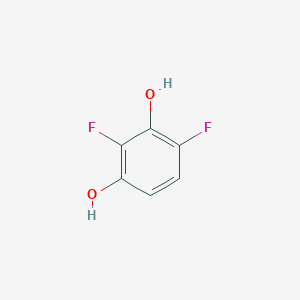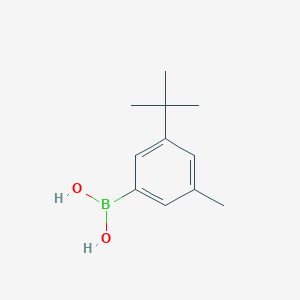
1-((4-(3-Bromopropyl)phenoxy)methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyloxy)-4-(3-bromopropyl)benzene is an organic compound with the molecular formula C16H17BrO It is a derivative of benzene, featuring a benzyloxy group and a bromopropyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Benzyloxy)-4-(3-bromopropyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-(benzyloxy)-4-bromobenzene with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of 1-(benzyloxy)-4-(3-bromopropyl)benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(Benzyloxy)-4-(3-bromopropyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromopropyl group can be reduced to form propyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl ethers or amines.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of propylbenzene derivatives.
Aplicaciones Científicas De Investigación
1-(Benzyloxy)-4-(3-bromopropyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Studies: Investigated for its interactions with biological molecules and potential bioactivity.
Mecanismo De Acción
The mechanism of action of 1-(Benzyloxy)-4-(3-bromopropyl)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the benzene ring. In oxidation reactions, the benzyloxy group is converted to an aldehyde or carboxylic acid through the addition of oxygen atoms. In reduction reactions, the bromopropyl group is reduced to a propyl group by the addition of hydrogen atoms.
Comparación Con Compuestos Similares
Similar Compounds
1-(Benzyloxy)-4-bromobenzene: Lacks the propyl group, making it less versatile in certain synthetic applications.
1-(Benzyloxy)-4-(3-chloropropyl)benzene: Similar structure but with a chlorine atom instead of bromine, which can affect reactivity and selectivity in chemical reactions.
1-(Benzyloxy)-4-(3-iodopropyl)benzene: Contains an iodine atom, which can lead to different reaction pathways due to the larger atomic size and different bond strengths.
Uniqueness
1-(Benzyloxy)-4-(3-bromopropyl)benzene is unique due to the presence of both benzyloxy and bromopropyl groups, allowing for a wide range of chemical transformations and applications. Its reactivity and versatility make it a valuable compound in organic synthesis and scientific research.
Propiedades
IUPAC Name |
1-(3-bromopropyl)-4-phenylmethoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO/c17-12-4-7-14-8-10-16(11-9-14)18-13-15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZKTVPDAHUHSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340071 |
Source


|
| Record name | 1-(Benzyloxy)-4-(3-bromopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167091-73-8 |
Source


|
| Record name | 1-(Benzyloxy)-4-(3-bromopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


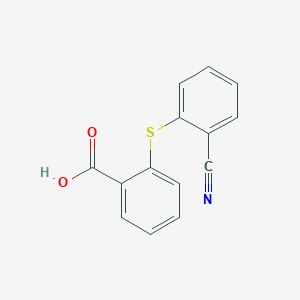
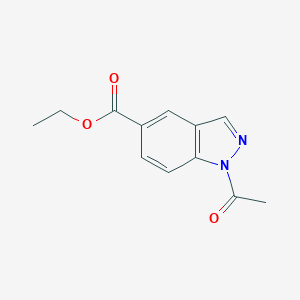
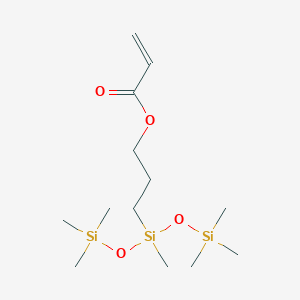
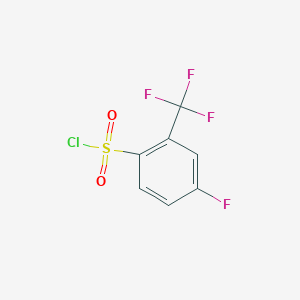
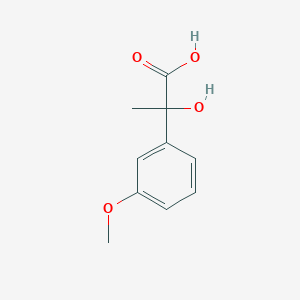
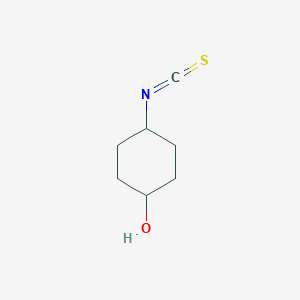
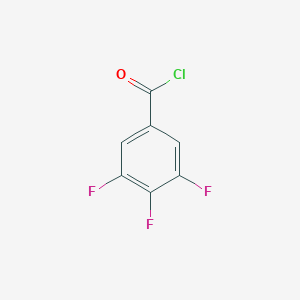
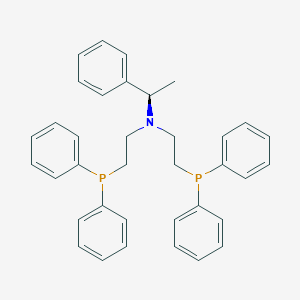
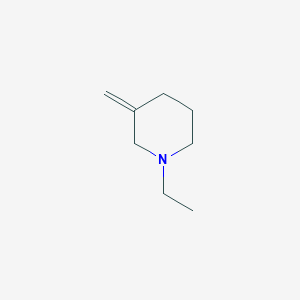
![(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid](/img/structure/B67398.png)
